molecular formula C10H11N3O4S2 B060845 Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate CAS No. 175203-25-5

Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate

Cat. No.: B060845
CAS No.: 175203-25-5
M. Wt: 301.3 g/mol
InChI Key: VYLHEMDLSGJXGM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate is a chemical compound that belongs to the class of benzothiadiazole derivatives This compound is known for its unique structural features, which include a benzothiadiazole ring fused with a sulfonyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with ethyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiadiazole compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate can be compared with other benzothiadiazole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and physical properties, making it suitable for a variety of applications.

Biological Activity

Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzothiadiazole moiety linked to an ethyl acetate group through a sulfonamide linkage. The presence of these functional groups contributes to its reactivity and biological activity.

  • Molecular Formula : C₁₅H₁₅N₃O₄S₃
  • Molecular Weight : 425.61 g/mol
  • CAS Number : 329196-04-5

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiadiazole : Reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.
  • Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid.
  • Coupling with Acetic Acid : Reaction with ethyl acetate under basic conditions to yield the final product.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Properties

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anticancer activity. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders and certain cancers.

Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. Studies have demonstrated that benzothiadiazole derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in neurotransmitter metabolism and cancer cell proliferation pathways.
  • Nucleic Acid Interaction : The benzothiadiazole moiety can interact with nucleic acids, potentially affecting gene expression and cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Azzam et al. (2024)Investigated the synthesis and biological activities of ethyl derivatives of benzothiazole; found significant antimicrobial and anticancer effects .
Smolecule (2024)Highlighted the potential of benzothiadiazole derivatives as MAO-B inhibitors; suggested further investigation into their therapeutic applications.
BenchChem (2024)Discussed the chemical reactivity and potential applications in drug development for benzothiadiazole derivatives.

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c1-2-17-9(14)6-11-19(15,16)8-5-3-4-7-10(8)13-18-12-7/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLHEMDLSGJXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381255
Record name Ethyl N-(2,1,3-benzothiadiazole-4-sulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-25-5
Record name Ethyl N-(2,1,3-benzothiadiazole-4-sulfonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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